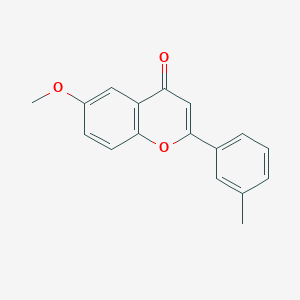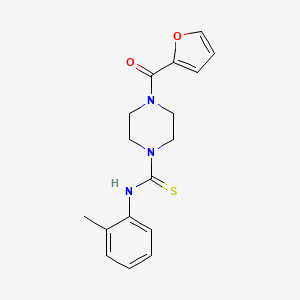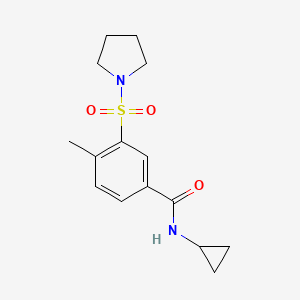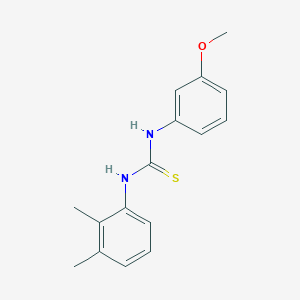![molecular formula C16H16N2O5 B5859039 5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)
5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid, commonly known as FFA, is a synthetic compound used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various fields. The purpose of
作用機序
The mechanism of action of FFA is not fully understood. However, it is believed that FFA exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. FFA has also been shown to activate certain proteins involved in neuroprotection.
Biochemical and Physiological Effects:
FFA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. FFA has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of FFA is its potential therapeutic applications in various fields. It is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of FFA is its low solubility in water, which can make it difficult to use in certain experiments. FFA is also relatively expensive, which can limit its use in some labs.
将来の方向性
There are several future directions for FFA research. One potential area of research is the development of new and improved synthesis methods to increase the yield and purity of FFA. Another area of research is the exploration of FFA's potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of FFA and its potential side effects.
合成法
The synthesis of FFA involves the reaction of 2-furoyl chloride with 3-aminobenzoic acid followed by the reaction of the resulting product with ethyl acetoacetate. The final product is obtained by acid hydrolysis of the ethyl ester. This method has been optimized and improved over the years to increase the yield and purity of FFA.
科学的研究の応用
FFA has been extensively used in scientific research due to its various potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. FFA has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[3-(furan-2-carbonylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-14(7-2-8-15(20)21)17-11-4-1-5-12(10-11)18-16(22)13-6-3-9-23-13/h1,3-6,9-10H,2,7-8H2,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLCYIGHCKYEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)





![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)



![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)